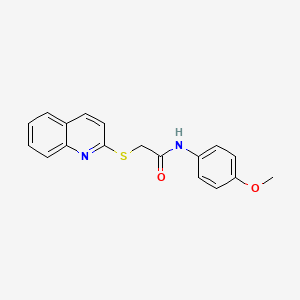

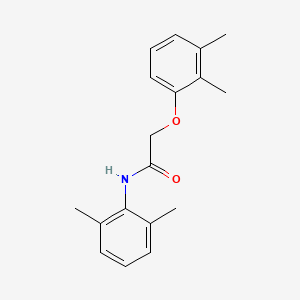

![molecular formula C15H13N3O3S2 B5546402 5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-d]pyrimidin-4-ones are heterocyclic compounds that have garnered attention due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds exhibit a broad range of biological activities, making them valuable scaffolds for drug development.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves various strategies, including cyclocondensation reactions, and can be modified to introduce different substituents, such as the nitrobenzylthio group, at specific positions on the heterocyclic ring. For instance, the quantum chemical calculations have been performed to understand the mechanism of ipso-substitution of the methyl group by the nitro group in methyl-substituted thieno[2,3-d]pyrimidin-4-ones under the action of a nitrating mixture (Mamarahmonov et al., 2014).

Molecular Structure Analysis

Quantum chemical studies provide insights into the electronic structure, geometry, and reactivity of thieno[2,3-d]pyrimidin-4-ones. These studies help in understanding how different substituents, including nitro groups and sulfur-containing groups, affect the molecule's properties and reactivity (Mamarahmonov et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones includes electrophilic substitution reactions, such as nitration, which can selectively introduce nitro groups into the heterocyclic ring. The presence of substituents like the nitrobenzylthio group significantly influences the compound's reactivity and the direction of these reactions (B. Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as solubility, melting points, and crystal structure, are influenced by the nature and position of substituents on the heterocyclic ring. X-ray diffraction analysis provides detailed information on the molecular and crystal structure, aiding in the understanding of how structural variations impact these properties (E. Artem’eva & K. Petrova, 2022).

Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4-ones exhibit a variety of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be tailored by modifying the substituents on the ring system. Studies on their chemical behavior provide valuable insights for designing new compounds with desired biological activities and chemical stability (Shodiev et al., 1993).

科学的研究の応用

Antimicrobial Activity

5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol and related compounds have been studied for their antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated various pyridothienopyrimidines and pyridothienotriazines, revealing their potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor Activity

Research by Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a similar compound, indicated significant activity against Walker 256 carcinosarcoma in rats, suggesting potential antitumor applications for related compounds (Grivsky et al., 1980).

Colorimetric and Fluorometric Sensors

Gupta, Singhal, and Singh (2016) developed novel pyrimidine-based receptors, including compounds related to 5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol, for use in colorimetric and reversible fluorometric turn-off sensors. These could have practical applications in chemical sensing technologies (Gupta, Singhal, & Singh, 2016).

Chemical Reaction Studies

Shodiev, Urakov, Mukarramov, and Shakhidoyatov (1993) conducted studies on the reaction of similar compounds with electrophilic agents. Their research provides valuable insights into the chemical properties and potential synthetic applications of these compounds (Shodiev et al., 1993).

Pharmacological Applications

A study by Shishoo et al. (1990) on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones, closely related to the chemical , revealed potential antihyperlipemic activity in animal models, indicating a possible pharmaceutical application (Shishoo et al., 1990).

将来の方向性

特性

IUPAC Name |

5,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-8-9(2)23-14-12(8)13(19)16-15(17-14)22-7-10-3-5-11(6-4-10)18(20)21/h3-6H,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYZRUBQILISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-[(4-nitrobenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)